molecular formula C16H14ClN3OS2 B5068480 N-(4-CHLOROPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE CAS No. 5769-16-4

N-(4-CHLOROPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

Cat. No.: B5068480
CAS No.: 5769-16-4
M. Wt: 363.9 g/mol
InChI Key: VASQTJZTSSEBLA-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a thiophene ring, and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid, followed by cyclization with guanidine to form the tetrahydropyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction and conditions applied .

Scientific Research Applications

N-(4-CHLOROPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and promoting oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
  • N-(4-FLUOROPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
  • N-(4-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

Uniqueness

N-(4-CHLOROPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This influences its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(4-chlorophenyl)-6-methyl-2-sulfanylidene-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS2/c1-9-13(15(21)19-11-6-4-10(17)5-7-11)14(20-16(22)18-9)12-3-2-8-23-12/h2-8,14H,1H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASQTJZTSSEBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973287
Record name N-(4-Chlorophenyl)-4-methyl-2-sulfanyl-6-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5769-16-4
Record name N-(4-Chlorophenyl)-4-methyl-2-sulfanyl-6-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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